molecular formula C5H5N3O2 B1362073 5-Nitropyridin-3-amine CAS No. 934-59-8

5-Nitropyridin-3-amine

Cat. No.: B1362073
CAS No.: 934-59-8
M. Wt: 139.11 g/mol
InChI Key: YRWMMPVSSQFMRQ-UHFFFAOYSA-N
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Description

5-Nitropyridin-3-amine: is an organic compound with the molecular formula C₅H₅N₃O₂ It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and an amino group at the 3-position of the pyridine ring

Scientific Research Applications

Chemistry:

5-Nitropyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing heterocyclic compounds and pharmaceuticals .

Biology and Medicine:

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug development .

Industry:

The compound is used in the production of dyes, pigments, and other materials. Its reactivity allows for the creation of specialized materials with desired properties .

Mechanism of Action

The reaction mechanism is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-5-chloro-3-nitropyridine, suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is still a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the developed methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

Biochemical Analysis

Biochemical Properties

5-Nitropyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable interaction is with hydrazine hydrate, which results in the reduction of the nitro group and the elimination of the amino group, forming 3-aminopyridine . This reaction suggests that this compound can act as a substrate for reduction reactions, potentially influencing various metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways and gene expression. For instance, the reduction of this compound to 3-aminopyridine can impact cellular metabolism by altering the availability of key intermediates

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions and reduction reactions. The compound’s nitro group is reduced by hydrazine hydrate, leading to the formation of 3-aminopyridine . This reduction process involves the addition of hydrazine hydrate at the N–C2 bond, followed by the elimination of ammonia and subsequent reduction of the nitro group . These molecular interactions highlight the compound’s potential as a modulator of enzymatic activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and the presence of reducing agents. Studies have shown that heating this compound with hydrazine hydrate at 110–120°C for 7–10 hours results in the formation of 3-aminopyridine . This indicates that the compound’s effects can be modulated by controlling experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to increased reduction of the nitro group, resulting in higher concentrations of 3-aminopyridine . Excessive dosages could potentially lead to toxic effects, such as oxidative stress and cellular damage. It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include reduction reactions. The compound interacts with hydrazine hydrate, leading to the formation of 3-aminopyridine . This interaction suggests that this compound can influence metabolic flux and the levels of key metabolites. The reduction of the nitro group is a critical step in this metabolic pathway, highlighting the compound’s role in biochemical transformations.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the reduction of this compound to 3-aminopyridine may occur in the cytoplasm, where hydrazine hydrate is present . This localization can impact the compound’s interactions with enzymes and other biomolecules, ultimately affecting cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 5-Nitropyridin-3-amine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the nitration of 3-aminopyridine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The reaction is carried out under controlled temperature conditions to ensure selectivity and yield .

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: Hydrazine hydrate, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Ammonia, amines, halogens.

Major Products:

Comparison with Similar Compounds

    3-Nitropyridine: Similar structure but lacks the amino group at the 3-position.

    5-Aminopyridine: Similar structure but lacks the nitro group at the 5-position.

    3,5-Dinitropyridine: Contains two nitro groups at the 3 and 5 positions.

Uniqueness:

5-Nitropyridin-3-amine is unique due to the presence of both nitro and amino groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

IUPAC Name

5-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWMMPVSSQFMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376548
Record name 5-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-59-8
Record name 5-nitropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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